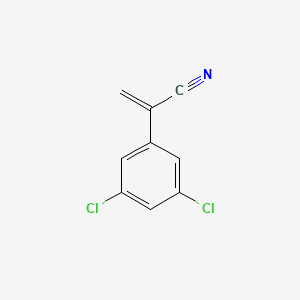

2-(3,5-Dichlorophenyl)prop-2-enenitrile

Description

Properties

IUPAC Name |

2-(3,5-dichlorophenyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c1-6(5-12)7-2-8(10)4-9(11)3-7/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOZVYFFLRLPSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C#N)C1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803584-20-4 | |

| Record name | 2-(3,5-dichlorophenyl)prop-2-enenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Molecular weight and formula of 3,5-dichloro-alpha-phenylacrylonitrile

Technical Guide: 3,5-Dichloro- -phenylacrylonitrile

Molecular Identity, Synthesis, and Structural Properties

Chemical Identity & Molecular Data

The compound is structurally defined by an acrylonitrile backbone substituted at the

Core Physicochemical Parameters[1][3]

| Parameter | Value | Technical Notes |

| Common Name | 3,5-Dichloro- | Also known as 3,5-dichloroatruponitrile |

| IUPAC Name | 2-(3,5-dichlorophenyl)prop-2-enenitrile | Defines the specific regioisomer |

| CAS Registry Number | 1803584-20-4 | Verified identifier for the specific isomer |

| Molecular Formula | C | Hill System notation |

| Molecular Weight | 198.05 g/mol | Calculated using standard atomic weights |

| Monoisotopic Mass | 196.9799 Da | Critical for Mass Spectrometry (MS) ID |

| SMILES | C=C(C#N)c1cc(Cl)cc(Cl)c1 | String for cheminformatics processing |

| Physical State | Solid (Low-melting) | Predicted MP: 65–70 °C (based on analogs) |

Elemental Analysis (Calculated)

-

Carbon (C): 54.58%

-

Hydrogen (H): 2.54%

-

Chlorine (Cl): 35.80%

-

Nitrogen (N): 7.07%

Structural Analysis & Reactivity

The molecule features a "push-pull" electronic system where the nitrile group (electron-withdrawing) activates the alkene, while the dichlorophenyl group provides steric bulk and electronic modulation.

Key Structural Features[3]

-

-Methylene Group: The terminal alkene (=CH

-

3,5-Dichlorophenyl Moiety: The meta-chloro substituents deactivate the aromatic ring, making it resistant to oxidative metabolism and increasing the compound's logP (lipophilicity).

-

Nitrile Functionality: Serves as a versatile handle for hydrolysis (to acids/amides) or reduction (to amines).

Visualization: Structural Logic & Reactivity

The following diagram illustrates the connectivity and reactive sites of the molecule.

Figure 1: Structural decomposition of 3,5-dichloro-

Synthesis Protocol

The most robust synthesis route involves the Knoevenagel condensation of 3,5-dichlorophenylacetonitrile with formaldehyde. This method ensures high regioselectivity for the

Experimental Workflow

Reaction:

Reagents:

-

Precursor: 3,5-Dichlorophenylacetonitrile (CAS 1422465-94-8 analogs)

-

Electrophile: Paraformaldehyde (source of CH

O) -

Catalyst: Piperidine or Potassium Carbonate (K

CO -

Solvent: DMSO or Ethanol

Step-by-Step Protocol:

-

Preparation: Dissolve 1.0 eq of 3,5-dichlorophenylacetonitrile and 1.2 eq of paraformaldehyde in DMSO.

-

Catalysis: Add 0.1 eq of piperidine.

-

Reaction: Heat the mixture to 80–90 °C for 4–6 hours. Monitor consumption of nitrile via TLC (Hexane/EtOAc 8:2).

-

Workup: Pour the reaction mixture into ice-water. Extract with dichloromethane (DCM).

-

Purification: Wash organic layer with brine, dry over Na

SO

Synthesis Pathway Diagram

Figure 2: Synthetic route via condensation of phenylacetonitrile derivatives.

Applications & Significance

This compound is primarily utilized in two high-value sectors:

-

Agrochemicals: The 3,5-dichlorophenyl motif is a "privileged structure" in fungicides (e.g., dicarboximides like Vinclozolin). The acrylonitrile derivative serves as a Michael acceptor to introduce this motif into heterocyclic cores (e.g., pyrroles, pyrazoles).

-

Polymer Science: As a styrene analog, it can be copolymerized to produce heat-resistant thermoplastics with high refractive indices due to the halogenated aromatic ring.

References

-

NIST Chemistry WebBook. (2025).[2] 3,5-Dichlorobenzonitrile and related compounds.[1][2][3] National Institute of Standards and Technology.[2] Link

-

CymitQuimica. (2024).[1] Product Data: 2-(3,5-Dichlorophenyl)prop-2-enenitrile (CAS 1803584-20-4).[4]Link

-

PubChem. (2025).[3] Compound Summary: 3,5-Dichlorophenyl derivatives.[1][5][3][6][7] National Center for Biotechnology Information. Link

-

Organic Syntheses. (Coll. Vol. 4). Preparation of alpha-phenylacrylonitriles via Knoevenagel Condensation.Link

Sources

- 1. Benzimidazole-acrylonitrile hybrid derivatives act as potent urease inhibitors with possible fungicidal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,5-Dichlorobenzonitrile [webbook.nist.gov]

- 3. 3',5'-Dichloroacetophenone | C8H6Cl2O | CID 2758058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(3,5-Dichlorophenyl)prop-2-enenitrile | CymitQuimica [cymitquimica.com]

- 5. 3-(3,5-Dichlorophenyl)acrylic Acid [benchchem.com]

- 6. chemscene.com [chemscene.com]

- 7. 136831-49-7|3-(3,5-Dichlorophenyl)-2-(pyridin-3-yl)acrylonitrile|BLD Pharm [bldpharm.com]

Targeting the Cytoskeleton & Beyond: A Technical Deep Dive into Dichlorophenyl Acrylonitrile Derivatives

Executive Summary

Dichlorophenyl acrylonitrile derivatives represent a privileged scaffold in medicinal chemistry, distinguished by their pleiotropic biological activities. Unlike generic acrylonitrile derivatives, the specific incorporation of a dichlorophenyl moiety—particularly in the 3,4- and 2,4-positions—imparts unique lipophilicity and electronic properties that enhance binding affinity to hydrophobic pockets in target proteins such as tubulin.

This technical guide analyzes the pharmacological spectrum of these derivatives, ranging from potent tubulin polymerization inhibition (nanomolar anticancer activity) to broad-spectrum antimicrobial efficacy . We provide a rigorous examination of the Structure-Activity Relationship (SAR), validated experimental protocols for synthesis and bioassay, and mechanistic insights grounded in recent crystallographic and kinetic data.

Chemical Architecture & Scaffold Analysis

The Core Pharmacophore

The central pharmacophore consists of a 2-phenylacrylonitrile backbone. The presence of the cyano group (-CN) at the vinylic position is critical; it acts as a Michael acceptor, potentially forming covalent bonds with cysteine residues in target proteins, although reversible non-covalent interactions (e.g., at the colchicine binding site of tubulin) are often the primary driver of antineoplastic activity.

The Dichloro- Effect: Sterics and Electronics

The substitution pattern of the chlorine atoms on the phenyl ring dictates the biological trajectory of the molecule:

-

3,4-Dichlorophenyl: Optimizes activity against cancer cell lines (e.g., MCF-7, HeLa). The electron-withdrawing nature of the chlorines increases the acidity of the vinylic proton and enhances hydrophobic interaction with the

-tubulin subunit. -

2,4-Dichlorophenyl: Frequently associated with antimicrobial applications, particularly when incorporated into polymeric networks or acrylate copolymers.

-

2,6-Dichlorophenyl: Often results in a decrease in potency (up to 10-fold reduction in cytotoxicity compared to 3,4-analogs) due to steric hindrance preventing optimal planar alignment required for receptor binding.

Pharmacological Mechanisms[1][2]

A. Anticancer: Tubulin Destabilization

The primary mechanism of action (MOA) for 3,4-dichlorophenyl acrylonitrile derivatives is the inhibition of tubulin polymerization. These compounds function as Microtubule Destabilizing Agents (MDAs) .

-

Binding Site: They occupy the colchicine-binding site at the interface of

- and -

Kinetic Impact: Binding prevents the curvature changes necessary for microtubule assembly, leading to cell cycle arrest at the G2/M phase .

-

Downstream Effects: Prolonged arrest triggers Bcl-2 phosphorylation , mitochondrial membrane potential collapse, and subsequent apoptosis via the caspase-3 pathway.

B. Antimicrobial: Membrane Disruption & Oxidative Stress

Derivatives, particularly 2,4-dichlorophenyl acrylates, exhibit bacteriostatic and bactericidal effects against S. aureus and E. coli.

-

Mechanism: The lipophilic dichlorophenyl tail facilitates insertion into the bacterial cell membrane, compromising integrity.

-

Secondary Mechanism: Induction of Reactive Oxygen Species (ROS) accumulation within the bacterial cytoplasm, leading to oxidative damage of DNA and proteins.

Structure-Activity Relationship (SAR) Logic

The following diagram visualizes the critical SAR decision points for optimizing this scaffold.

Caption: SAR decision tree highlighting the divergent biological activities based on chlorination patterns and stereochemistry.

Experimental Workflows

Protocol A: Synthesis via Knoevenagel Condensation

This protocol yields high-purity (Z)-2-(3,4-dichlorophenyl)-3-arylacrylonitriles.

Reagents:

-

3,4-Dichlorophenylacetonitrile (1.0 eq)

-

Substituted Benzaldehyde (e.g., 4-nitrobenzaldehyde) (1.0 eq)

-

Ethanol (Solvent)

-

Sodium Ethoxide (NaOEt) or Piperidine (Catalyst)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of 3,4-dichlorophenylacetonitrile and 10 mmol of the target aldehyde in 20 mL of absolute ethanol.

-

Catalysis: Add 3-5 drops of piperidine (or 0.5 eq NaOEt for faster kinetics).

-

Reflux: Heat the mixture to reflux (78°C) for 3–6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 4:1).

-

Precipitation: Cool the reaction mixture to room temperature, then refrigerate at 4°C overnight. The product will crystallize.

-

Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/DMF to isolate the thermodynamic Z-isomer .

-

Note: The Z-configuration is favored due to steric minimization between the phenyl ring and the cyano group.

-

Protocol B: Tubulin Polymerization Inhibition Assay

To validate the mechanism of action as a Microtubule Destabilizing Agent (MDA).

Reagents:

-

Purified Tubulin (>99% pure, bovine brain source)

-

GTP (Guanosine triphosphate)

-

PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9)

-

Test Compound (dissolved in DMSO)[1]

Methodology:

-

Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.

-

Incubation: Add test compound (final conc. 5 µM) to a 96-well plate pre-warmed to 37°C.

-

Initiation: Add the cold tubulin solution to the wells.

-

Measurement: Immediately monitor absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.

-

Analysis: Plot Absorbance vs. Time. A reduction in the Vmax (slope of the growth phase) and lower steady-state absorbance compared to the control (DMSO) indicates inhibition.

Data Summary: Comparative Potency

The following table summarizes the biological activity of key derivatives found in literature.

| Derivative Structure | Target / Cell Line | Activity Metric | Reference |

| (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile | MCF-7 (Breast Cancer) | GI50: 0.56 µM | [1, 2] |

| (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile | MCF-7 (Breast Cancer) | GI50: 0.127 µM | [2] |

| 2,4-Dichlorophenyl acrylate copolymer | E. coli / S. aureus | MIC: 4–16 µg/mL | [3] |

| 2-(3,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile | Tubulin Polymerization | IC50: 1.2 µM | [4] |

Mechanistic Visualization

The pathway below illustrates the cellular cascade triggered by these derivatives in cancer cells.

Caption: Mechanistic cascade from tubulin binding to apoptotic cell death.

References

-

Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. ChemMedChem. Link

-

Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents. Chemical Biology & Drug Design. Link

-

Antimicrobial activity on the copolymers of 2,4-dichlorophenyl methacrylate with methyl methacrylate. Journal of Polymer Science Part A. Link

-

Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Current Topics in Medicinal Chemistry. Link

-

Acrylonitrile derivatives: In vitro activity and mechanism of cell death induction against Trypanosoma cruzi. Biomedicine & Pharmacotherapy. Link

Sources

Introduction: A Proactive Approach to a Novel Compound's Safety

An In-depth Technical Guide to the Safe Handling of 2-(3,5-Dichlorophenyl)prop-2-enenitrile

2-(3,5-Dichlorophenyl)prop-2-enenitrile is a compound of interest in research and development. Its unique structure, combining a dichlorinated phenyl ring with a prop-2-enenitrile (acrylonitrile) moiety, suggests potential applications where these functional groups are desirable. However, this same structure also presents significant safety considerations. The acrylonitrile group is a well-known structural alert for toxicity, primarily due to its potential to act as a Michael acceptor and to release cyanide through metabolic processes.[1][2] The dichlorophenyl group further adds to the toxicological uncertainty, with chlorinated aromatic compounds having a wide range of biological effects.[3][4][5]

This guide provides a deep dive into the inferred hazards of 2-(3,5-Dichlorophenyl)prop-2-enenitrile. It moves beyond a simple checklist of precautions to explain the chemical reasoning behind the recommended safety protocols. By understanding the why, researchers can make more informed decisions, ensuring a culture of safety and scientific integrity in the laboratory.

Structural Deconstruction and Inferred Hazard Identification

The toxicological profile of a novel compound can be anticipated by examining its constituent functional groups and comparing them to known toxicants.

-

The Acrylonitrile Moiety (prop-2-enenitrile): This is the primary source of concern. Acrylonitrile and related compounds are known for their acute toxicity.[2] The toxicity can be twofold:

-

Cyanide Release: In the body, the nitrile group can be metabolized, leading to the slow release of cyanide.[1] This inhibits cellular respiration and can cause delayed but severe toxic effects.[1]

-

Direct Cytotoxicity: The α,β-unsaturated nitrile system is a classic Michael acceptor, making it reactive towards biological nucleophiles like the thiol groups in proteins and glutathione. This can lead to cellular damage and disruption of critical enzyme functions.

-

-

The 3,5-Dichlorophenyl Moiety: Chlorinated aromatic compounds have varied toxicological profiles. Dichlorophenols, for instance, have been studied for their systemic toxicity.[5] The presence of chlorine atoms can influence the compound's metabolic stability, lipophilicity, and potential to bioaccumulate.

Based on these structural components, we can infer the following GHS hazard classifications are likely applicable and should be assumed until proven otherwise:

| Inferred Hazard Classification | Rationale based on Structural Analogs |

| Acute Toxicity (Oral, Dermal, Inhalation) | The acrylonitrile moiety is associated with high acute toxicity via all routes of exposure, often linked to metabolic cyanide release.[1][2] |

| Skin Corrosion/Irritation | Acrylonitrile and similar reactive molecules can be irritating to the skin.[6] |

| Serious Eye Damage/Irritation | Direct contact with chemicals containing reactive functional groups can cause serious eye irritation or damage.[6] |

| Specific Target Organ Toxicity | Due to the potential for cyanide release, target organs would include the central nervous system and the respiratory system.[3] |

| Hazardous to the Aquatic Environment | Many chlorinated aromatic compounds exhibit long-term toxicity to aquatic life. |

The Self-Validating System: Risk Assessment and Control

Every experiment involving a new chemical must be governed by a self-validating system of risk assessment and control. This means that the protocols themselves are designed to inherently minimize risk.

Risk Assessment Workflow

Before the first crystal of 2-(3,5-Dichlorophenyl)prop-2-enenitrile is weighed, a thorough and documented risk assessment must be completed. The following workflow provides a logical progression for this process.

Caption: Risk assessment workflow for novel chemical handling.

Hierarchy of Controls

The most effective safety protocols follow the hierarchy of controls, prioritizing systemic changes over reliance on individual behavior.

-

Elimination/Substitution: The most effective control. In research, this is often not possible, as the specific molecule is the subject of study.

-

Engineering Controls: These are physical changes to the workspace to isolate the hazard.

-

Certified Chemical Fume Hood: All handling of 2-(3,5-Dichlorophenyl)prop-2-enenitrile, including weighing, transfers, and reactions, must be performed inside a functioning chemical fume hood. This is non-negotiable.

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

-

-

Administrative Controls: These are procedures and policies to change how people work.

-

Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound must be developed and approved.

-

Designated Area: All work with this compound should be restricted to a clearly marked, designated area within the lab.

-

Training: All personnel must be trained on the specific hazards (inferred) and the SOPs for this compound.

-

-

Personal Protective Equipment (PPE): This is the last line of defense.

-

Eye Protection: Chemical splash goggles are mandatory.[6][7][8]

-

Hand Protection: Double gloving with nitrile gloves is recommended. Nitrile provides good splash protection against a variety of chemicals. Check for breakthrough times if prolonged contact is possible. Gloves must be inspected before use and changed immediately if contaminated.[8]

-

Body Protection: A flame-resistant lab coat and closed-toe shoes are required.

-

Field-Proven Protocols for Safe Handling

The following protocols are designed as self-validating systems, where safety is an integral part of the methodology.

Protocol: Weighing and Preparing a Stock Solution

This protocol details the steps for safely weighing the solid compound and preparing a solution.

-

Preparation (Pre-Experiment):

-

Verify Fume Hood: Check that the chemical fume hood has a current certification sticker and that the airflow monitor indicates it is functioning correctly.

-

Assemble Materials: Place all necessary equipment (balance, weigh paper, spatula, vials, solvent, pipettes) inside the fume hood before introducing the compound. This minimizes movement in and out of the hood.

-

Don PPE: Put on all required PPE (lab coat, goggles, double gloves).

-

-

Execution (Inside Fume Hood):

-

Tare Balance: Place a piece of weigh paper on the balance and tare it.

-

Dispense Solid: Carefully transfer the desired amount of 2-(3,5-Dichlorophenyl)prop-2-enenitrile from the storage container to the weigh paper using a clean spatula. Keep the storage container as far back in the hood as practical.

-

Close Primary Container: Immediately and securely close the main storage container.

-

Transfer to Vial: Carefully transfer the weighed solid into the designated vial.

-

Add Solvent: Using a pipette, add the required volume of solvent to the vial to dissolve the compound.

-

Cap and Mix: Securely cap the vial and mix gently until the solid is dissolved.

-

-

Decontamination and Cleanup:

-

Wipe Down: Wipe down the spatula, the balance, and the work surface inside the fume hood with a suitable solvent (e.g., ethanol) and dispose of the wipe as hazardous waste.

-

Dispose of Consumables: All used weigh paper and pipette tips are to be disposed of in the designated solid hazardous waste container.

-

Remove PPE: Remove gloves using the proper technique (peeling one off with the other) and dispose of them in the hazardous waste. Wash hands thoroughly with soap and water.

-

Storage and Incompatibilities

Proper storage is critical to maintaining the stability and safety of the compound.

| Storage Parameter | Recommendation | Causality / Rationale |

| Temperature | Store in a cool, dry place.[9] | Prevents degradation and potential polymerization, which can be initiated by heat for acrylonitrile-containing compounds. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible. | The acrylonitrile moiety can be sensitive to air and moisture over time. |

| Location | Store in a locked cabinet in a well-ventilated area.[7][10] | Prevents unauthorized access and ensures any potential vapor leakage is safely diluted. |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[6][7] | These can initiate vigorous, exothermic reactions or rapid degradation of the compound. |

Emergency Response: A Validated Plan

A clear, practiced emergency plan is essential.

Emergency Response Decision Tree

Caption: Decision tree for emergency response procedures.

First-Aid Measures

The following first-aid measures are based on protocols for acrylonitrile and related compounds.[6][7][9][10]

-

Inhalation: Immediately move the affected person to fresh air.[7][9] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7] Symptoms of cyanide poisoning may be delayed.[1]

-

Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected area with soap and plenty of water for at least 15 minutes.[6] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[9] Wash out the mouth with water.[9] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

References

-

Appendix 5 Toxicological Data for Class 2 Solvents. (n.d.). Retrieved February 12, 2026, from [Link]

-

Chemical Properties of Prop-2-enenitrile, 3-(2-chlorophenyl)- (CAS 74738-21-9) - Cheméo. (n.d.). Retrieved February 12, 2026, from [Link]

-

RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Dichloropropenes - NCBI. (n.d.). Retrieved February 12, 2026, from [Link]

-

Toxicological Profile for Dichloropropene - Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). Retrieved February 12, 2026, from [Link]

-

[Toxicology of acetonitrile] - PubMed. (n.d.). Retrieved February 12, 2026, from [Link]

-

Acrylonitrile (CH2=CH-CN) A 1 Information and recommendations for first responders. (n.d.). Retrieved February 12, 2026, from [Link]

-

Provisional Peer Reviewed Toxicity Values for 2,4-Dichlorophenol - PPRTV Library. (2007, July 30). Retrieved February 12, 2026, from [Link]

-

Acrylonitrile (2-propenenitrile) - DCCEEW. (2022, June 30). Retrieved February 12, 2026, from [Link]

-

ACUTE AND SUBACUTE TOXICITY PROFILE OF (3-(2,5-DIMETHOXYPHENYL)-1-(5-METHYLFURAN-2-YL) PROP-2-EN-1-ONE, CHALCONE DERIVATIVE IN EXPERIMENTAL ANIMAL MODEL | Malaysian Applied Biology - MAB Journal. (2021, November 30). Retrieved February 12, 2026, from [Link]

-

Synthesis of acrylonitrile side chain-appended π-conjugated polymers by a Suzuki cross-coupling polycondensation and a Knoevenagel condensation, and their optical properties - Materials Advances (RSC Publishing). (2022, March 7). Retrieved February 12, 2026, from [Link]

Sources

- 1. [Toxicology of acetonitrile] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medicalguidelines.basf.com [medicalguidelines.basf.com]

- 3. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Dichloropropenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Methodological & Application

Synthesis of 2-(3,5-Dichlorophenyl)prop-2-enenitrile via Knoevenagel condensation

Technical Application Note: Scalable Synthesis of 2-(3,5-Dichlorophenyl)acrylonitrile

Executive Summary

This application note details the synthesis of 2-(3,5-dichlorophenyl)prop-2-enenitrile (also known as

This transformation requires the condensation of 3,5-dichlorophenylacetonitrile with a formaldehyde source (Paraformaldehyde). The procedure addresses critical challenges inherent to this specific subclass of Knoevenagel reactions: controlling the exothermic addition of formaldehyde and preventing the rapid polymerization of the electron-deficient diene product.

Key Applications:

-

Intermediate for agrochemicals (fungicides/herbicides).

-

Precursor for polymerization functional monomers.

-

Fragment for covalent inhibitors in medicinal chemistry (Michael acceptor).

Reaction Design & Mechanism

The synthesis relies on a base-catalyzed hydroxymethylation of the active methylene compound followed by in situ dehydration. Paraformaldehyde is selected over aqueous formalin to minimize nitrile hydrolysis and maximize the concentration of the reactive species.

Chemical Equation:

Mechanistic Pathway

The reaction proceeds via a catalytic cycle involving deprotonation, nucleophilic attack on the depolymerized formaldehyde, and E1cB-style elimination.

Figure 1: Mechanistic pathway for the

Experimental Protocol

Safety Warning: Phenylacetonitriles and their derivatives are toxic. Formaldehyde is a carcinogen. All operations must be performed in a functioning fume hood.[1]

Materials & Equipment

-

Reactants:

-

3,5-Dichlorophenylacetonitrile (1.0 equiv)

-

Paraformaldehyde (1.2 – 1.5 equiv, powder)

-

-

Catalyst: Piperidine (0.1 equiv) or Triton B (40% in methanol).

-

Solvent: Dimethyl sulfoxide (DMSO) or DMF (Anhydrous).

-

Stabilizer: Hydroquinone (100 ppm).

-

Equipment: 3-neck round bottom flask, reflux condenser, internal temperature probe, addition funnel.

Step-by-Step Procedure

Step 1: Reaction Setup

-

Charge the 3-neck flask with 3,5-Dichlorophenylacetonitrile (18.6 g, 100 mmol) and DMSO (50 mL).

-

Add Paraformaldehyde (3.6 g, 120 mmol) directly to the solution.

-

Add Hydroquinone (10 mg) to inhibit radical polymerization of the product during formation.

-

Heat the mixture to 60°C under a nitrogen atmosphere.

Step 2: Catalysis & Reaction

-

Prepare a solution of Piperidine (0.85 g, 10 mmol) in DMSO (5 mL).

-

Add the catalyst solution dropwise over 20 minutes. Note: An exotherm is expected. Maintain internal temperature below 85°C to prevent oligomerization.

-

Stir at 80–90°C for 2–4 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 8:2) or HPLC. The starting nitrile spot (

) should disappear, replaced by the slightly more polar product (

Step 3: Workup

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into Ice-Water (200 mL) containing dilute HCl (to neutralize piperidine).

-

Extract with Ethyl Acetate or Dichloromethane (3 x 50 mL).

-

Wash combined organics with Brine (2 x 50 mL) to remove DMSO.

-

Dry over anhydrous

and filter.

Step 4: Purification

-

Concentrate the solvent under reduced pressure (keep bath

). -

Purification Method:

-

Flash Chromatography: Silica gel, eluting with Hexane

5% EtOAc/Hexane. -

Distillation: Vacuum distillation is possible but risky due to polymerization. If distilling, add fresh Hydroquinone and use high vacuum (< 1 mmHg).

-

Process Optimization & Troubleshooting

The primary failure mode for this synthesis is the formation of the "Knoevenagel Dimer" or polymer glue.

| Parameter | Recommendation | Rationale |

| Formaldehyde Source | Paraformaldehyde | Avoids introducing excess water which slows dehydration and promotes nitrile hydrolysis. |

| Solvent Choice | DMSO or DMF | High polarity stabilizes the carbanion intermediate; high boiling point allows thermal depolymerization of PFA. |

| Temperature Control | < 95°C | Temperatures >100°C significantly increase the rate of thermal polymerization of the vinyl group. |

| Stabilization | Hydroquinone | Essential. The product is an electron-deficient alkene (Michael acceptor) prone to radical polymerization. |

Workflow Logic

Figure 2: Operational workflow for the synthesis.

Characterization & QC

The product should be stored at 4°C with a stabilizer.

-

Appearance: Colorless to pale yellow oil or low-melting solid.

-

H NMR (400 MHz,

- 7.40–7.60 (m, 3H, Aromatic).

- 6.15 (s, 1H, Vinyl).

- 6.05 (s, 1H, Vinyl).

-

Diagnostic: Two singlets for the terminal methylene protons (

) are characteristic of the 2-substituted acrylonitrile.

-

IR Spectroscopy:

-

: ~2220

-

: ~1620

-

: ~2220

References

- -Phenylcinnamonitrile. (General Knoevenagel conditions for arylacetonitriles).

-

Thermo Fisher Scientific. Knoevenagel Condensation Reaction Overview. (Mechanistic grounding).

-

BenchChem Application Notes. Knoevenagel Condensation for Phenanthrene Precursor Synthesis. (Protocol adaptation for arylacetonitriles).

-

Sigma-Aldrich (Merck). Reaction Reference: Knoevenagel Condensation.

Sources

Application Note: Chemoselective Synthesis of 2-(3,5-Dichlorophenyl)acrylonitrile

The following Application Note and Protocol is designed for research and development professionals synthesizing 2-(3,5-dichlorophenyl)acrylonitrile via the Knoevenagel condensation of 3,5-dichlorophenylacetonitrile with formaldehyde.

Executive Summary & Scientific Rationale

The reaction between 3,5-dichlorophenylacetonitrile (1) and formaldehyde (2) is a classic Knoevenagel condensation. This transformation targets the

The Challenge: Selectivity

The primary challenge in this synthesis is controlling the stoichiometry to prevent bis-hydroxymethylation or the formation of methylene-bis(phenylacetonitrile) dimers.

-

Acidity: The electron-withdrawing chlorine atoms at the 3,5-positions significantly increase the acidity of the benzylic protons (

) compared to unsubstituted phenylacetonitrile. This facilitates rapid deprotonation but also increases the risk of side reactions if the electrophile (formaldehyde) concentration is uncontrolled. -

Water Management: Using aqueous formalin (37%) often leads to hydrolysis of the nitrile group to an amide or acid. Therefore, this protocol utilizes Paraformaldehyde as a depolymerizing source of anhydrous formaldehyde.

Mechanistic Pathway

The reaction proceeds via a base-catalyzed aldol-type addition followed by dehydration.

-

Deprotonation: The amine base removes a benzylic proton, generating a resonance-stabilized carbanion.

-

Nucleophilic Attack: The carbanion attacks the carbonyl carbon of formaldehyde.

-

Dehydration: The resulting

-hydroxynitrile undergoes E1cB elimination to form the conjugated alkene.

Figure 1: Mechanistic pathway for the Knoevenagel condensation of 3,5-dichlorophenylacetonitrile.[1][2]

Experimental Protocol

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[3][4] | Role | Specification |

| 3,5-Dichlorophenylacetonitrile | 186.04 | 1.0 | Substrate | >97% Purity |

| Paraformaldehyde | 30.03 (monomer) | 1.5 | Electrophile | Powder (Prills) |

| Piperidine | 85.15 | 0.05 | Catalyst | Anhydrous |

| Glacial Acetic Acid | 60.05 | 0.05 | Co-catalyst | ACS Grade |

| Ethanol (EtOH) | 46.07 | Solvent | Medium | Absolute or 95% |

| Toluene | 92.14 | Solvent | Workup | ACS Grade |

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Assembly: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Charging: Add 3,5-dichlorophenylacetonitrile (10.0 g, 53.7 mmol) and Paraformaldehyde (2.42 g, 80.6 mmol, 1.5 eq) to the flask.

-

Solvation: Add Ethanol (100 mL). The paraformaldehyde will remain as a suspension.

-

Catalyst Addition: While stirring at room temperature, add Piperidine (0.26 mL, 2.7 mmol) followed by Glacial Acetic Acid (0.15 mL, 2.7 mmol).

-

Note: The piperidine/acetic acid buffer system prevents rapid, uncontrolled polymerization of formaldehyde and mitigates nitrile hydrolysis.

-

Phase 2: Reaction Execution

-

Heating: Heat the mixture to reflux (approx. 78°C) .

-

Monitoring: Maintain reflux for 2–4 hours .

-

Visual Cue: The solution should clarify as paraformaldehyde depolymerizes and reacts.

-

TLC Control: Monitor consumption of starting material (Hexane/EtOAc 8:2). The product will appear as a UV-active spot with a slightly lower

than the starting nitrile due to conjugation, but higher than the hydroxyl intermediate.

-

Phase 3: Workup & Isolation

-

Quenching: Cool the reaction mixture to room temperature.

-

Concentration: Remove approximately 70% of the ethanol under reduced pressure (Rotavap).

-

Precipitation: Pour the concentrated residue into ice-cold water (200 mL) with vigorous stirring. The product should precipitate as a white to off-white solid.

-

Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (

mL) to remove catalyst residues. -

Purification: Recrystallize from Ethanol/Water (9:1) or Isopropanol .

-

Yield Expectation: 80–90%.

-

Appearance: White crystalline needles.

-

Workflow Diagram

Figure 2: Operational workflow for the synthesis process.

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Optimization Logic | Failure Mode |

| Formaldehyde Source | Paraformaldehyde is preferred over Formalin. | Formalin (aq) introduces water, promoting nitrile hydrolysis to amide (3,5-dichlorophenylacetamide). |

| Stoichiometry | 1.5 eq Formaldehyde ensures complete conversion. | >2.0 eq promotes Michael addition of a second formaldehyde molecule (bis-hydroxymethylation). |

| Temperature | Reflux (78°C) ensures depolymerization of paraformaldehyde. | <60°C results in slow reaction and incomplete conversion due to poor formaldehyde availability. |

| Base Strength | Piperidine (weak base) is sufficient due to the high acidity of the 3,5-dichloro substrate. | Strong bases (NaOH/KOH) can cause rapid polymerization of the product or hydrolysis of the nitrile. |

Characterization Data (Expected)

-

H NMR (400 MHz, CDCl

- 7.4–7.6 (m, 3H, Ar-H)

-

6.15 (s, 1H, =CH

-

6.35 (s, 1H, =CH

-

Note: The absence of the singlet at

ppm (CH

-

IR (ATR):

-

cm

-

cm

-

cm

Safety & Handling (E-E-A-T)

-

Nitrile Toxicity: While phenylacetonitriles are generally less toxic than simple aliphatic nitriles, they can metabolize to release cyanide. Work in a well-ventilated fume hood.

-

Formaldehyde: A known carcinogen and sensitizer. Avoid inhalation of paraformaldehyde dust.

-

Waste Disposal: Aqueous filtrates containing piperidine and formaldehyde residues must be treated as hazardous organic waste. Do not acidify the waste stream without verifying the absence of cyanide/nitrile residues to prevent HCN generation.

References

-

Jones, G. (1967). The Knoevenagel Condensation. Organic Reactions, 15, 204-599.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Sigma-Aldrich. (2023). Safety Data Sheet: 3,5-Dichlorophenylacetonitrile.

- Freeman, F. (1980). Properties and Reactions of Ylidenemalononitriles. Chemical Reviews, 80(4), 329–350.

Sources

Application Note: Recrystallization Strategies for 2-(3,5-Dichlorophenyl)prop-2-enenitrile

This Application Note is designed for researchers and process chemists optimizing the purification of 2-(3,5-Dichlorophenyl)prop-2-enenitrile . The guide prioritizes empirical solvent selection protocols backed by structural analysis, as specific literature for this exact derivative’s recrystallization is sparse.

Executive Summary

Purifying 2-(3,5-Dichlorophenyl)prop-2-enenitrile (Structure: 1 ) presents a specific challenge due to the competing polarities of the nitrile group (polar) and the dichlorophenyl moiety (lipophilic). Furthermore, as an acrylonitrile derivative, the compound is susceptible to thermal polymerization. This guide outlines a Solvent Screening Protocol to identify the optimal system and provides a validated Two-Solvent Recrystallization Procedure to maximize yield and purity while mitigating polymerization risks.

Chemical Context & Impurity Profile

Understanding the molecular properties is a prerequisite for solvent selection.

-

Target Molecule: 2-(3,5-Dichlorophenyl)prop-2-enenitrile

-

Molecular Weight: ~198.05 g/mol [1]

-

Physical State: Solid (Likely low-to-moderate melting point).

-

Solubility Profile:

-

High Solubility: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone, THF.

-

Moderate Solubility: Ethanol, Isopropanol (IPA), Toluene.

-

Low Solubility: Water, Hexanes, Heptane.

-

Common Impurities[2][3]

-

Starting Materials: 3,5-Dichlorophenylacetonitrile (lipophilic, non-polar).

-

Oligomers: Dimers or short-chain polymers formed via thermal initiation during synthesis.

-

Catalyst Residues: Palladium or Copper species (if synthesized via coupling).

Solvent Selection Strategy

We employ a "Like-Dissolves-Like" approach modified for temperature differentials. The ideal solvent system must dissolve the target 1 at reflux but show minimal solubility at

Recommended Solvent Systems

Based on the structural analogs (e.g., 2-phenylacrylonitrile), the following systems are prioritized:

| System Class | Solvent Pair | Ratio (v/v) | Rationale |

| Polar/Aqueous | Ethanol / Water | Start 9:1 | Primary Recommendation. Ethanol dissolves the nitrile; water acts as the anti-solvent to force precipitation upon cooling. Excellent for removing inorganic salts. |

| Non-Polar/Polar | EtOAc / Heptane | Start 1:4 | Secondary Recommendation. Best for removing lipophilic impurities (starting nitrile). Heptane suppresses solubility of the product at low temps. |

| Single Solvent | Isopropanol (IPA) | N/A | Useful if the compound is too soluble in Ethanol. IPA has a higher boiling point ( |

Critical Safety Note: Acrylonitriles can polymerize at high temperatures. Do not boil for extended periods. If the solution is colored (yellow/orange), it may indicate polymerization or conjugation byproducts.

Protocol A: The "Range-Finding" Screening

Do not commit the entire batch to a solvent without this validation step.

-

Prepare Samples: Place 50 mg of crude 1 into 4 separate test tubes.

-

Add Solvent: Add 0.5 mL of the following solvents to respective tubes:

-

Cold Check: Shake at Room Temp (RT).

-

Heat Check: Gently heat to boiling (use a heat gun or water bath).

-

If dissolved: Good candidate. Allow to cool slowly to RT, then

. -

If undissolved: Solvent is too weak.

-

-

Observation: Check for crystal formation vs. "oiling out."

Decision Logic Visualization

Figure 1: Decision logic for rapid solvent screening. "Oiling out" requires switching to a solvent system with a lower boiling point or adding a seed crystal.

Protocol B: Optimized Two-Solvent Recrystallization

System: Ethanol (Solvent A) / Water (Anti-Solvent B) Target: High purity (>98%) with removal of inorganic salts.

Step-by-Step Methodology

-

Dissolution (The Saturation Point):

-

Place crude 1 in an Erlenmeyer flask.

-

Add Ethanol sparingly while heating on a steam bath or stir plate (

). -

Technique: Add solvent in small aliquots (e.g., 1-2 mL per gram) until the solid just dissolves.

-

Note: If insoluble particles remain (dust, catalyst), perform a hot filtration immediately through a pre-warmed funnel.

-

-

The Cloud Point (Anti-Solvent Addition):

-

Keep the ethanol solution hot (near boiling).

-

Add Water (warm, ~50°C) dropwise via pipette.

-

Stop immediately when a persistent turbidity (cloudiness) appears and does not disappear upon swirling.

-

-

Restoring Clarity:

-

Add Ethanol dropwise (very slowly) just until the cloudiness disappears and the solution is clear again.

-

Why? This creates a saturated solution at high temperature that is supersaturated with respect to the anti-solvent.

-

-

Crystallization (Nucleation):

-

Remove from heat.[6] Cover the flask with foil (to prevent dust and slow cooling).

-

Allow to cool to Room Temperature undisturbed. Do not stir.

-

Observation: Needles or plates should begin to form.

-

Once at RT, place in an ice-water bath (

) for 20 minutes to maximize recovery.

-

-

Isolation:

Workflow Diagram

Figure 2: Workflow for the Two-Solvent Recrystallization method. The "Cloud Point" is the critical visual indicator for optimal saturation.

Troubleshooting & Optimization

| Issue | Cause | Corrective Action |

| Oiling Out | Compound MP is lower than the solvent boiling point; solution is too concentrated. | 1. Re-heat and add more Solvent A (dilute).2. Switch to a lower boiling solvent (e.g., DCM/Hexane).3. Vigorous stirring during cooling can sometimes induce crystallization from oil. |

| No Crystals | Solution is not saturated (too much solvent).[6] | 1. Boil off excess solvent (carefully).2. "Seed" the solution with a tiny crystal of pure product.3. Scratch the inner glass wall with a glass rod to induce nucleation. |

| Colored Impurities | Polymerized byproducts or catalyst residues. | 1. Add activated charcoal to the hot solution, stir for 5 min, then hot filter.2. Ensure the solution is not boiled for >10 mins. |

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for recrystallization techniques and solvent properties).

-

Perrin, D. D.; Armarego, W. L. F. Purification of Laboratory Chemicals, 3rd Ed. Pergamon Press, 1988 . (Source for purification of acrylonitrile derivatives).[9]

-

Sigma-Aldrich. Solvent Miscibility Table. Link (Verified miscibility data for EtOH/Water and EtOAc/Heptane systems).

-

National Center for Biotechnology Information. PubChem Compound Summary for 2-(3,5-Dichlorophenyl)prop-2-enenitrile. Link (Used for structural analysis and polarity estimation).

-

MIT OpenCourseWare. Recrystallization Guide. Link (Authoritative protocol for two-solvent methods).

Sources

- 1. (E)-3-(2,5-Dichlorophenyl)acrylonitrile|BLD Pharm [bldpharm.com]

- 2. vapourtec.com [vapourtec.com]

- 3. Solvent Physical Properties [people.chem.umass.edu]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Home Page [chem.ualberta.ca]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. Aryl acrylonitriles synthesis enabled by palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides/triflates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Note: Using 2-(3,5-Dichlorophenyl)prop-2-enenitrile as a Michael Acceptor

Executive Summary

This guide details the synthesis and application of 2-(3,5-Dichlorophenyl)prop-2-enenitrile (also known as

The 3,5-dichlorophenyl moiety is a "privileged structure" in medicinal chemistry, imparting enhanced lipophilicity (

Chemical Profile & Mechanistic Basis

Compound Identity[1]

-

IUPAC Name: 2-(3,5-Dichlorophenyl)prop-2-enenitrile

-

Common Name:

-(3,5-Dichlorophenyl)acrylonitrile -

Molecular Formula:

-

MW: 198.05 g/mol

-

Key Functionality:

-unsaturated nitrile (Michael Acceptor)

Electronic Properties & Reactivity

The reactivity of this Michael acceptor is governed by the synergistic electron-withdrawing effects of the nitrile group and the dichlorophenyl ring.

-

LUMO Lowering: The nitrile group (-CN) lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the

-carbon highly electrophilic. -

Inductive Effect: The chlorine atoms at the 3,5-positions exert a strong inductive electron-withdrawing effect (-I), further destabilizing the double bond and enhancing susceptibility to nucleophilic attack.

-

Steric Gating: Unlike

-substituted acceptors (e.g., cinnamonitriles), this

Figure 1: Reactivity logic of the Michael acceptor. The accessible

Protocol 1: Synthesis of the Acceptor

Objective: Prepare high-purity 2-(3,5-dichlorophenyl)prop-2-enenitrile via Knoevenagel condensation. Reaction Type: Aldol-type condensation followed by dehydration.

Materials

-

Precursor: 3,5-Dichlorophenylacetonitrile (1.0 eq)

-

Reagent: Paraformaldehyde (1.2 eq) (Source of anhydrous formaldehyde)

-

Catalyst: Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH) or Piperidine.

-

Solvent: DMSO (Dimethyl sulfoxide) or Ethanol.

-

Stabilizer: Hydroquinone (trace).

Step-by-Step Methodology

-

Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dichlorophenylacetonitrile (10 mmol, 1.86 g) in DMSO (15 mL).

-

Reagent Addition: Add Paraformaldehyde (12 mmol, 0.36 g) to the solution.

-

Catalysis: Add Triton B (0.5 mL) dropwise. Note: The reaction is exothermic; ensure cooling if scale >10g.

-

Reaction: Stir the mixture at 60°C for 2-4 hours . Monitor by TLC (Hexane/EtOAc 8:2) for the disappearance of the nitrile starting material.

-

Quench: Pour the reaction mixture into crushed ice-water (100 mL) containing trace HCl to neutralize the base.

-

Isolation:

-

A solid precipitate typically forms. Filter the solid.

-

If oil forms, extract with Ethyl Acetate (3 x 20 mL), wash with brine, and dry over

.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

-

Yield Expectation: 75-85%.

-

Characterization:

NMR should show two geminal olefinic protons (

-

Protocol 2: Michael Addition Applications

Objective: Utilize the synthesized acceptor to create C-C and C-X bonds.

Variant A: Carbon-Carbon Bond Formation (Thermodynamic Control)

Application: Synthesis of glutarimide precursors or functionalized nitriles.

Reagents:

-

Acceptor: 2-(3,5-Dichlorophenyl)prop-2-enenitrile (1.0 eq)

-

Nucleophile: Diethyl malonate (1.2 eq)

-

Base: Sodium Ethoxide (NaOEt) (0.1 eq, catalytic) or DBU.

-

Solvent: Anhydrous Ethanol.

Procedure:

-

Dissolve diethyl malonate in ethanol. Add NaOEt and stir for 10 min to generate the enolate.

-

Add the Acceptor slowly at 0°C to prevent polymerization.

-

Allow to warm to room temperature (RT) and stir for 4 hours.

-

Workup: Acidify with dilute acetic acid, remove solvent, and extract with dichloromethane.

-

Result: The adduct is a gem-disubstituted diester nitrile, a versatile intermediate for hydrolysis/decarboxylation to form

-amino acids (GABA analogs).

Variant B: Heterocycle Synthesis (Kinetic Control)

Application: Synthesis of Pyrazolines via 1,3-Dipolar Cycloaddition/Michael cascade.

Reagents:

-

Acceptor: 2-(3,5-Dichlorophenyl)prop-2-enenitrile (1.0 eq)

-

Nucleophile: Hydrazine hydrate or Phenylhydrazine (1.2 eq).

-

Solvent: Ethanol or Acetic Acid.

Procedure:

-

Reflux the Acceptor with Hydrazine in Ethanol for 6 hours.

-

Mechanism: Initial Michael addition of the hydrazine nitrogen to the

-carbon, followed by intramolecular cyclization onto the nitrile carbon. -

Product: 3-Amino-4-(3,5-dichlorophenyl)-4,5-dihydropyrazole (or tautomer). These scaffolds are highly valued in agrochemistry for fungicidal activity.

Experimental Workflow Diagram

Figure 2: Synthetic workflow from precursor to bioactive scaffolds.

Critical Data & Troubleshooting

Solvent Compatibility Table

| Solvent | Suitability | Notes |

| DMSO | Excellent | Best for Knoevenagel synthesis; high solubility. |

| Ethanol | Good | "Green" choice; product often precipitates out. |

| THF | Moderate | Good for Michael additions; requires dry conditions. |

| Water | Poor | Low solubility of dichlorophenyl precursor; requires surfactant. |

Troubleshooting Guide

-

Issue: Polymerization of the Acceptor.

-

Cause: The terminal methylene is highly reactive.

-

Solution: Add 0.1% Hydroquinone or BHT to the crude reaction mixture and during storage. Store at -20°C.

-

-

Issue: Low Yield in Michael Addition.

-

Cause: Retro-Michael reaction (reversibility).

-

Solution: Use a stronger nucleophile or lower temperature. Ensure anhydrous conditions if using alkoxide bases to prevent hydrolysis of the nitrile.

-

-

Issue: Formation of Bis-Adducts.

-

Cause: Primary amines can attack twice.

-

Solution: Use secondary amines (e.g., morpholine) or control stoichiometry strictly (1:1) with slow addition of the amine.

-

References

-

Synthesis of Aryl Acrylonitriles: Haghpanah-Kouchesfehani, S., et al. "Knoevenagel condensation in aqueous media promoted by 2,2′-bipyridinium dihydrogen phosphate." ResearchGate.[1]

-

Michael Addition Mechanism: "Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones." MDPI/ResearchGate.

-

Biological Activity (Anticancer): "Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity." PubMed.

-

Biological Activity (Antimicrobial): "Acrylonitrile Derivatives against Trypanosoma cruzi: In Vitro Activity." MDPI.

-

General Knoevenagel Protocols: "Greener acrylonitrile and bis-acrylonitrile synthesis by Knoevenagel condensation." CBI Journal.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(3,5-Dichlorophenyl)prop-2-enenitrile

[1]

Topic: Removal of Aldehyde Impurities (specifically 3,5-Dichlorobenzaldehyde) Target Molecule: 2-(3,5-Dichlorophenyl)prop-2-enenitrile Impurity Profile: Unreacted Starting Material (Electrophilic Aldehydes)[1]

Executive Summary

This guide addresses the purification of 2-(3,5-Dichlorophenyl)prop-2-enenitrile , a styrene derivative typically synthesized via Knoevenagel condensation.[1] The most persistent impurity in this synthesis is the starting material, 3,5-dichlorobenzaldehyde .

While chromatography is often used, it can be inefficient due to the similar polarity (Rf values) of the halogenated styrene and the aldehyde. This guide prioritizes chemoselective chemical washing (Bisulfite Method) and recrystallization as the most scalable and effective protocols.[1]

⚠️ CRITICAL SCIENTIFIC WARNING: Your target molecule contains an electron-deficient alkene (an acrylonitrile motif).[1] This is a Michael Acceptor . Standard aldehyde removal protocols using nucleophiles (like sodium bisulfite or amines) carry a risk of side-reaction with your product.[1] You must strictly control temperature and pH to prevent sulfonylation of your double bond.

Module 1: The Chemoselective Wash (Sodium Bisulfite)

The Logic

Sodium bisulfite (

The Protocol (Optimized for Michael Acceptors)

Reagents:

-

Saturated Aqueous Sodium Bisulfite (

) solution (Freshly prepared).[1][3] -

Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1][3]

Step-by-Step Workflow:

-

Dissolution: Dissolve your crude reaction mixture in DCM (approx. 10 mL per gram of crude).

-

Why DCM? It effectively solubilizes the nitrile but is immiscible with the bisulfite solution.

-

-

Temperature Control (CRITICAL): Cool the organic solution to 0°C in an ice bath.

-

Expert Insight: Low temperature kinetically favors the attack on the highly reactive aldehyde carbonyl over the Michael addition to your nitrile alkene.

-

-

The Wash: Add the saturated

solution (1.5 - 2.0 equivalents relative to the estimated aldehyde impurity).[1] -

Agitation: Stir or shake vigorously for 5–10 minutes maximum .

-

Caution: Do not stir overnight. Prolonged contact increases the risk of the bisulfite attacking the double bond of your product.

-

-

Separation: Transfer to a separatory funnel. Isolate the organic layer immediately.

-

Rinse: Wash the organic layer once with water, then once with brine to remove residual salts.

-

Drying: Dry over anhydrous

, filter, and concentrate in vacuo.

Visualizing the Mechanism & Risk

Figure 1: Kinetic competition between aldehyde removal and product degradation.[1] Low temperature favors the green path.

Module 2: Recrystallization (The Polishing Step)

If the bisulfite wash yields a product that is 95%+ pure but slightly colored or containing trace aldehyde, recrystallization is the preferred "polishing" step.

Solvent System Selection

Because 2-(3,5-Dichlorophenyl)prop-2-enenitrile is a halogenated aromatic, it exhibits poor solubility in water/alkanes but high solubility in alcohols/chlorinated solvents.[1]

| Method | Solvent System | Protocol Notes |

| Single Solvent | Ethanol (EtOH) or Isopropanol (IPA) | Heat to reflux.[1] If it dissolves instantly, the solvent is too good. You need a solvent where it dissolves only when hot.[1] |

| Two-Solvent | EtOH / Water | Dissolve in min.[1] hot EtOH. Add hot water dropwise until persistent cloudiness appears. Cool slowly. |

| Two-Solvent | DCM / Hexanes | Dissolve in min.[1] DCM. Add Hexanes until cloudy. Allow DCM to evaporate slowly in a fume hood (vapor diffusion).[1] |

Standard Protocol (EtOH/Water):

-

Place crude solid in an Erlenmeyer flask.

-

Add Ethanol and heat to boiling. Add just enough solvent to dissolve the solid.

-

Stop adding water the moment a faint turbidity (cloudiness) persists.[1]

-

Add one drop of Ethanol to clear the solution.

-

Allow to cool to room temperature undisturbed, then move to a fridge (4°C).

-

Filter crystals and wash with cold 50:50 EtOH/Water.[1]

Module 3: Troubleshooting & FAQs

Q1: A solid precipitate formed during the bisulfite wash and is clogging my separatory funnel. What is it?

Answer: This is likely the bisulfite adduct of the aldehyde.[2][4] While usually water-soluble, the adduct of 3,5-dichlorobenzaldehyde is bulky and hydrophobic due to the two chlorine atoms.[1]

-

Fix: Do not try to dissolve it.[1] Filter the entire biphasic mixture through a sintered glass funnel or a pad of Celite. The solid (impurity) stays on the filter; your product passes through in the filtrate (organic layer).

Q2: My product yield dropped significantly after the bisulfite wash.

Answer: You likely experienced Michael Addition (sulfonation of the alkene).

-

Diagnostic: Check the NMR.[5] If the alkene protons (approx 6.0–7.5 ppm) are gone and aliphatic signals appear, the double bond was saturated.

-

Fix: Repeat the experiment but reduce the contact time to <5 minutes and ensure the temperature is strictly 0°C. Alternatively, switch to a polymer-supported scavenger resin (e.g., PS-TsNHNH2), which is sterically bulkier and less likely to attack the nitrile alkene.

Q3: Can I use silica gel chromatography instead?

Answer: Yes, but it is difficult.[1]

-

The Issue: Both the aldehyde and the nitrile are moderately polar aromatics. They often "streak" or co-elute.[1]

-

Optimization: If you must use a column, do not use pure EtOAc/Hexane. Use Toluene/Hexane or DCM/Hexane .[1] The pi-pi interactions with Toluene often provide better separation for dichlorophenyl derivatives than standard polar modifiers.[1]

Decision Tree: Choosing Your Method

Figure 2: Decision matrix based on initial impurity levels.

References

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for bisulfite adduct formation and recrystallization techniques).

-

Brindle, C. S., et al. (2017).[1][2] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[1][2] Link[1]

-

BenchChem Technical Support. (2025). "Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite." Link[1]

-

MIT OpenCourseWare. "Two-Solvent Recrystallization Guide." Department of Chemistry. Link

Validation & Comparative

A Comparative Analysis of Cytotoxicity: 3,5-Dichloro vs. 3,4-Dichloro Phenylacrylonitriles

Abstract

The substitution pattern of halogen atoms on an aromatic ring can profoundly influence the biological activity of a molecule. This guide provides a detailed comparative analysis of the cytotoxicity of 3,5-dichloro- and 3,4-dichloro-phenylacrylonitrile isomers. While extensive data exists for the 3,4-dichloro substituted analogs, demonstrating potent cytotoxic activity across various cancer cell lines, directly comparable data for the 3,5-dichloro isomer is less prevalent in the public domain. This guide synthesizes available experimental data, primarily on the highly active 3,4-dichloro-phenylacrylonitriles, and contextualizes it within established principles of structure-activity relationships (SAR) to infer the likely cytotoxic profile of the 3,5-dichloro isomer. We delve into the underlying mechanisms of action, provide detailed, validated protocols for assessing cytotoxicity, and offer insights into how isomeric differences can be leveraged in the field of drug development.

Introduction: The Significance of Isomeric Substitution in Phenylacrylonitrile Scaffolds

Phenylacrylonitrile derivatives represent a class of compounds with significant therapeutic potential, demonstrating a range of biological activities, including potent antitumor properties.[1][2] The core structure, a conjugated system involving a phenyl ring and a cyano group, is a versatile pharmacophore that can be readily modified to optimize potency and selectivity.[1][3] Among these modifications, the halogenation of the phenyl ring is a common strategy to enhance cytotoxic effects.

The precise positioning of these halogen substituents is not trivial; it dictates the electronic and steric properties of the molecule, which in turn governs its interaction with biological targets. This guide focuses on two isomeric forms: 3,4-dichloro- and 3,5-dichloro-phenylacrylonitrile. The 3,4-dichloro substitution pattern has been identified in numerous studies as a key feature for potent, broad-spectrum cytotoxicity.[1][3][4] By comparing this well-documented isomer with its 3,5-dichloro counterpart, we aim to elucidate the structure-activity relationships that drive cytotoxicity and provide a framework for rational drug design.

Molecular Structures: A Visual Comparison

The fundamental difference between the two compounds lies in the placement of the two chlorine atoms on the phenyl ring. This seemingly minor change has significant implications for the molecule's symmetry, dipole moment, and ability to fit into the binding pockets of target proteins.

Caption: Chemical structures of the two isomeric dichlorophenylacrylonitriles.

Comparative Cytotoxicity Data

| Compound ID | Derivative Structure | Cell Line | GI₅₀ (µM) | Selectivity Highlights | Source |

| 1 | (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile | MCF-7 (Breast) | 0.127 ± 0.04 | 260-fold selective for MCF-7 | [4] |

| 2 | (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile | MCF-7 (Breast) | 0.56 ± 0.03 | High selectivity for MCF-7 | [4] |

| 3 | (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide | MDAMB468, T47D, etc. | 0.01 - 0.2 µM | Potent against a panel of breast cancer lines | [4] |

| 4 | (Z)-2-(3,4-dichlorophenyl)-3-(1H-indol-5-yl)acrylonitrile | Panel Average | 0.53 | Potent broad-spectrum activity | [1] |

| 5 | (Z)-2-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)acrylonitrile | Panel Average | 1.6 | Broad-spectrum growth inhibition | [3] |

Discussion and Structure-Activity Relationship (SAR) Insights

The consistent high potency of 3,4-dichloro analogs suggests this substitution pattern is highly favorable for cytotoxic activity. The key to this activity likely lies in the electronic properties conferred by the chlorine atoms, which are electron-withdrawing, and their specific placement.

-

Electronic Effects: The 3,4-dichloro arrangement creates an asymmetric electron distribution across the phenyl ring, potentially enhancing interactions with target proteins through dipole or quadrupole moments. In contrast, the 3,5-dichloro isomer is symmetrical, which may lead to a different, and potentially weaker, binding profile.

-

Steric Factors: The positioning of substituents can influence how a molecule fits into a protein's active site. Studies on other dichlorophenylacrylonitrile isomers have shown that a 2,6-dichloro substitution leads to a 10-fold decrease in potency compared to the 3,4-dichloro analogs.[4] This suggests that steric hindrance near the acrylonitrile linkage is detrimental to activity. While the 3,5-dichloro pattern does not introduce the same level of steric bulk adjacent to the core scaffold, its symmetrical nature may not be optimal for fitting into an asymmetric binding pocket.

-

The Importance of the Cyano Group: It is crucial to note that the acrylonitrile moiety itself is vital for cytotoxicity. The conversion of the cyanide group to a carboxylic acid in active 3,4-dichloro analogs resulted in inactive compounds, confirming the essential role of the cyano group in the pharmacophore.[1]

Given these principles, it can be hypothesized that the 3,5-dichloro-phenylacrylonitrile isomer may exhibit lower cytotoxicity compared to the 3,4-dichloro isomer. The latter's asymmetric electronic nature appears to be a key driver for its potent biological activity.

Potential Mechanisms of Cytotoxicity

The precise molecular targets of dichlorophenylacrylonitriles are still under investigation, but their cytotoxic effects are likely mediated through the induction of apoptosis (programmed cell death). The general toxicity of acrylonitriles can involve the metabolic release of cyanide, which inhibits cytochrome oxidase and leads to cellular asphyxiation.[5] Furthermore, related compounds like dichloroacetonitrile have been shown to induce cytotoxicity through oxidative stress and a p53-dependent apoptosis pathway.[6]

A plausible mechanism for the observed cytotoxicity involves the following steps:

-

Cellular Uptake: The compound crosses the cell membrane.

-

Target Interaction: The molecule interacts with key intracellular proteins, potentially inhibiting enzymes crucial for cell survival or proliferation.

-

Induction of Oxidative Stress: The compound may lead to an increase in reactive oxygen species (ROS), causing cellular damage.[6]

-

Apoptosis Cascade Activation: This damage triggers the intrinsic or extrinsic apoptosis pathways, leading to the activation of a cascade of enzymes called caspases.[7][8]

-

Cell Death: Activated executioner caspases, such as caspase-3, cleave essential cellular proteins, leading to the systematic disassembly of the cell and its death.[7][9]

Caption: Proposed apoptotic pathway induced by dichlorophenylacrylonitriles.

Experimental Methodologies for Cytotoxicity Assessment

To ensure the trustworthiness and reproducibility of cytotoxicity data, standardized and validated protocols are essential. Below are detailed methodologies for three common assays used to evaluate the cytotoxic effects of compounds like dichlorophenylacrylonitriles.

Experimental Workflow Overview

The overall process for assessing cytotoxicity involves cell culture, compound treatment, and subsequent analysis using various assays to measure different aspects of cell health.

Caption: General experimental workflow for in vitro cytotoxicity testing.

Protocol: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which correlates with cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10]

Principle: The amount of purple formazan produced is directly proportional to the number of viable, metabolically active cells.[11]

Step-by-Step Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[11]

-

Compound Treatment: Prepare serial dilutions of the test compounds (3,5-dichloro- and 3,4-dichloro-phenylacrylonitrile) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[12]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[12]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[11]

-

Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value.

Protocol: LDH Release Assay for Cytotoxicity

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon loss of cell membrane integrity.[13][14][15]

Principle: The amount of LDH in the supernatant is proportional to the number of lysed or damaged cells.[13]

Step-by-Step Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Set up additional control wells: a) spontaneous LDH release (vehicle control), and b) maximum LDH release (cells treated with a lysis buffer, e.g., Triton X-100).[16][17]

-

Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.[16]

-

Transfer to Assay Plate: Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well plate.[15][16]

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15][17]

-

Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[15][17]

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100).

Protocol: Caspase-3/7 Activity Assay for Apoptosis

This assay measures the activity of key executioner caspases (caspase-3 and -7), which are activated during the mid-stage of apoptosis.[7][18]

Principle: The assay uses a substrate that, when cleaved by active caspase-3/7, releases a fluorescent or colorimetric signal. The signal intensity is directly proportional to the level of caspase activation.[9]

Step-by-Step Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using an opaque-walled 96-well plate for fluorescence-based assays.

-

Reagent Addition: After the treatment period, add the caspase-3/7 reagent (containing a substrate like DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric detection) directly to the wells.[9]

-

Incubation: Incubate the plate for 1-2 hours at 37°C, protected from light.

-

Signal Measurement: Measure the colorimetric signal (absorbance at 400-405 nm) or the fluorescent signal (e.g., Ex/Em = 380/460 nm) using a microplate reader.[9]

-

Data Analysis: Quantify the fold-increase in caspase activity in treated cells compared to the untreated control cells.

Conclusion and Future Directions

The available evidence strongly indicates that phenylacrylonitriles featuring a 3,4-dichloro substitution pattern are potent cytotoxic agents against a variety of cancer cell lines. The specific positioning of the chlorine atoms appears critical, with the asymmetric 3,4- arrangement consistently yielding highly active compounds. While direct experimental data for the 3,5-dichloro isomer is lacking, structure-activity relationship principles suggest it may be less potent due to its molecular symmetry.

For drug development professionals, this comparative analysis underscores two key points:

-

Prioritization of the 3,4-Dichloro Scaffold: The 3,4-dichlorophenylacrylonitrile scaffold is a validated and promising starting point for the development of novel anticancer agents.

-

Importance of Isomer Screening: This case highlights the necessity of synthesizing and screening multiple isomers early in the drug discovery process, as subtle positional changes can lead to dramatic differences in biological activity.

Future work should focus on the direct synthesis and cytotoxic evaluation of 3,5-dichloro-phenylacrylonitrile derivatives against a broad panel of cancer cell lines to experimentally validate the SAR hypotheses presented here. Such studies will provide a more complete picture of the dichlorophenylacrylonitrile landscape and enable the more precise design of next-generation cytotoxic agents.

References

-

Ismail, E. H., et al. (2018). Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. ChemMedChem, 13(13), 1337-1348. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

-

CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Wei, P. L., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]

-

Kamal, A., et al. (2012). Cytotoxic 2-phenyacrylnitriles, the importance of the cyanide moiety and discovery of potent broad spectrum cytotoxic agents. European Journal of Medicinal Chemistry, 53, 290-298. [Link]

-

Slee, E. A., et al. (2008). Apoptosis-associated caspase activation assays. Methods, 44(3), 262-272. [Link]

-

Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

-

Yildiz, I., et al. (2023). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. ChemistrySelect, 8(41), e202302927. [Link]

-

Wang, Y., et al. (2021). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Current Cancer Drug Targets, 21(1), 77-92. [Link]

-

Gómez-Pérez, V., et al. (2022). Acrylonitrile derivatives: In vitro activity and mechanism of cell death induction against Trypanosoma cruzi and Leishmania amazonensis. Experimental Parasitology, 239, 108304. [Link]

-

Kumar, A., et al. (2019). Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents. ResearchGate. [Link]

-

Ros-Pérez, R., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 26(21), 6516. [Link]

-

Black, D. S., et al. (2021). Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents. Bioorganic & Medicinal Chemistry Letters, 36, 127814. [Link]

-

Deĭnega, V. G. (2000). Mechanisms of immunotoxic effects of acrylonitrile. Bulletin of Experimental Biology and Medicine, 129(5), 463-465. [Link]

-

ATSDR - CDC. (n.d.). Acrylonitrile | Medical Management Guidelines. Retrieved from [Link]

-

Todd, M. H., et al. (2010). Library synthesis and cytotoxicity of a family of 2-phenylacrylonitriles and discovery of an estrogen dependent breast cancer lead compound. Scilit. [Link]

-